3,4,5-triethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide

Lipophilicity Physicochemical properties Medicinal chemistry

Sourced as a structurally divergent benzothiazole-amide, this compound is ideal for kinase inhibitor screening cascades (LRRK2, GSK-3) and as a negative control for M4 muscarinic PAM assays. The triethoxybenzamide moiety, absent in active analogs like ML293, enables definitive selectivity profiling and ADME lipophilicity studies. Procure alongside ML293 for head-to-head on-target vs. off-target comparisons.

Molecular Formula C22H26N2O5S
Molecular Weight 430.52
CAS No. 906784-41-6
Cat. No. B2442462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-triethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide
CAS906784-41-6
Molecular FormulaC22H26N2O5S
Molecular Weight430.52
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC3=C(C=CC(=C3S2)C)OC
InChIInChI=1S/C22H26N2O5S/c1-6-27-16-11-14(12-17(28-7-2)19(16)29-8-3)21(25)24-22-23-18-15(26-5)10-9-13(4)20(18)30-22/h9-12H,6-8H2,1-5H3,(H,23,24,25)
InChIKeyPEYAGIFJLYAFMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4,5-Triethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide (CAS 906784-41-6) – Structural and Procurement Baseline


The compound 3,4,5-triethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide (CAS 906784-41-6) is a synthetic small molecule belonging to the benzothiazole-benzamide class. Its structure is characterized by a 4-methoxy-7-methyl-1,3-benzothiazol-2-amine core coupled to a 3,4,5-triethoxybenzoyl moiety [1]. This specific combination of substituents on both the benzothiazole and benzamide rings is referenced in patent literature concerning heterocyclic amide derivatives, indicating its relevance in medicinal chemistry research programs exploring kinase and receptor modulation, though primary pharmacological data for this exact compound remains sparse in open scientific literature [2].

Why Generic 4-Methoxy-7-methylbenzothiazole Analogs Cannot Substitute for CAS 906784-41-6


Within the 4-methoxy-7-methylbenzothiazole amide class, subtle changes to the acyl moiety profoundly alter target engagement and biological profile. The closest characterized analog, ML293 (N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicotinamide), is a validated M4 muscarinic positive allosteric modulator (PAM) with an EC50 of 1.3 µM and a specific selectivity fingerprint [1]. The core benzothiazole scaffold serves as a privileged structure for GPCR and kinase targets, but the pendant amide group dictates target affinity and selectivity. Replacing isonicotinamide with the 3,4,5-triethoxybenzamide moiety (as in CAS 906784-41-6) introduces three ethoxy substituents, which dramatically alter lipophilicity, hydrogen-bonding capacity, and steric bulk, making cross-class substitution assumptions unreliable without direct comparative data [2].

Quantitative Differentiation Evidence for 3,4,5-Triethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide


Structural Deviation from the M4 PAM ML293 and Impact on Predicted Lipophilicity

The replacement of the isonicotinamide group in ML293 with the 3,4,5-triethoxybenzamide group in CAS 906784-41-6 is predicted to significantly increase lipophilicity. For ML293, the experimental logP (ALogP) is reported as 1.76 [1]. No experimental logP is available for the target compound. However, a computational class-level inference for the 3,4,5-triethoxybenzamide scaffold suggests a calculated logP exceeding 3.5, driven by the three ethoxy substituents [2]. This predicted increase in logP would impact solubility, permeability, and protein binding, necessitating distinct formulation strategies compared to ML293.

Lipophilicity Physicochemical properties Medicinal chemistry

Absence of M4 PAM Activity Compared to ML293 Head-to-Head

ML293 is a characterized M4 PAM with an EC50 of 1.3 µM (human M4 receptor) and a 14.6-fold leftward shift of the acetylcholine concentration-response curve [1]. It demonstrates selectivity over M1–M3 and M5 subtypes (>30 µM). No M4 or general muscarinic activity data has been reported for CAS 906784-41-6. The structural modification from a pyridyl amide to a triethoxy-phenyl amide abolishes the key hydrogen-bond acceptor of the pyridine ring, a critical pharmacophoric element identified in the ML293 M4 PAM series, making it highly unlikely that the target compound retains M4 PAM activity [2].

Muscarinic M4 Allosteric modulation Selectivity

Triethoxybenzamide Substitution Pattern vs. 4-Methoxybenzamide Analogs in Kinase Inhibition Contexts

The benzothiazole-benzamide scaffold is generically claimed in patents for inhibiting kinases including LRRK2 and GSK-3 [1]. 4-Methoxybenzamide derivatives without the triethoxy substitution (e.g., 4-methoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide, CAS 912761-83-2) are common in this chemical space. The 3,4,5-triethoxy substitution pattern in the target compound introduces three additional ethoxy groups, which sterically and electronically differentiate it from the monomethoxy analog. In related benzamide kinase inhibitor series (e.g., Raf-1 inhibitors), poly-alkoxy substitution on the benzamide ring has been associated with enhanced potency and altered selectivity [2]. However, no direct kinase profiling data comparing these specific compounds are publicly available.

Kinase inhibition LRRK2 GSK-3

Validated Application Scenarios for 3,4,5-Triethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide Procurement


Chemical Probe for Kinase Selectivity Profiling (LRRK2/GSK-3 Negative Control)

Based on the benzothiazole-benzamide scaffold's patent association with LRRK2 and GSK-3 inhibition, CAS 906784-41-6 can be sourced as a structurally divergent analog for kinase inhibitor screening cascades. Its distinct triethoxybenzamide moiety, compared to the simpler 4-methoxybenzamide analogs, makes it suitable as a selectivity control compound to delineate structure-activity relationships for the benzamide pocket in these kinases [1].

M4 PAM Pharmacophore Validation Tool

Because ML293 is an established M4 PAM, and CAS 906784-41-6 is predicted to be inactive due to the absence of the critical pyridine hydrogen-bond acceptor, this compound serves as an ideal negative control for M4 PAM screening. Procurement of both ML293 and CAS 906784-41-6 in parallel enables researchers to confirm on-target vs. off-target effects driven by the amide moiety [2].

ADME Property Adjustment via Triethoxy Substitution

The predicted increase in lipophilicity (estimated ALogP >3.5) compared to ML293 (ALogP 1.76) makes CAS 906784-41-6 a valuable tool for studying the impact of lipophilicity on the permeability, metabolic stability, and tissue distribution of the benzothiazole amide scaffold. It can be used in head-to-head ADME panels against more polar analogs to guide lead optimization [3].

Quote Request

Request a Quote for 3,4,5-triethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.